Ethyl Chroman-2-carboxylate

Vue d'ensemble

Description

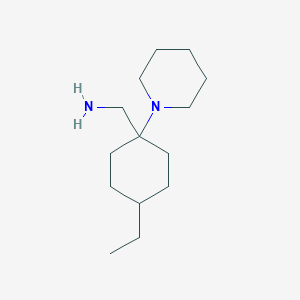

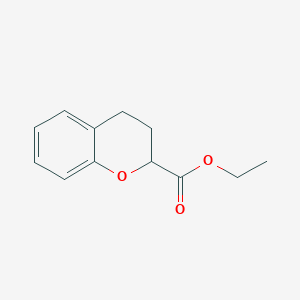

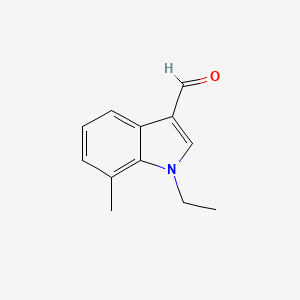

Ethyl Chroman-2-carboxylate is a chemical compound with the molecular formula C12H14O3 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Synthesis Analysis

The synthesis of this compound involves a highly enantio- and diastereoselective method. This method uses an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is a part of the benzopyran derivatives class .Chemical Reactions Analysis

The chemical reactions involving this compound include a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. This reaction is followed by a PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 . It is a liquid at room temperature and should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Phosphine-Catalyzed Annulation

Ethyl Chroman-2-carboxylate derivatives have been utilized in a phosphine-catalyzed [4 + 2] annulation process. This method, involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leads to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This reaction is a valuable tool in organic synthesis, particularly for creating complex molecular structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Novel Pesticides

This compound derivatives are key intermediates in the synthesis of chromafenozide, a novel pesticide. The synthesis process involves several steps, starting from ethyl acetoacetate and formaldehyde, and progresses through various stages including reactions with bromo and chloro compounds, leading to the final product. This synthesis route demonstrates the compound's utility in developing agricultural chemicals (Shan, 2011).

Hypolipidemic Effects in Rats

Research has shown that certain this compound analogs, like ethyl 6-chlorochroman-2-carboxylate, exhibit hypolipidemic properties in fasted normolipidemic rats. These compounds have been compared to clofibrate, a known hypolipidemic agent, and have shown varying effects on serum and liver lipid concentrations. This indicates potential applications in the treatment or management of lipid disorders (O'Brien et al., 1981).

Synthetic Routes and Pharmaceutical Applications

Various synthetic routes have been developed for producing this compound and its derivatives. These methods are critical for generating building blocks used in the synthesis of bioactive compounds like repinotan, fidarestat, and nebivolol. The efficient and practical synthetic approaches contribute significantly to pharmaceutical research and development (Kim et al., 2015).

Kinetic Resolution in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related to this compound, is used as an intermediate in the production of the drug doxazosin mesylate. Its kinetic resolution involves a lipase-catalyzed transesterification reaction, demonstrating the role of this compound derivatives in enantioselective synthesis, which is vital for producing chiral drugs (Kasture et al., 2005).

Mécanisme D'action

Target of Action

Ethyl Chroman-2-carboxylate, also known as chroman-2-carboxylic acid ethyl ester, is a compound that has been studied for its potential biological and pharmacological activities . .

Mode of Action

It is known that the compound can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino michael/hemiacetalization reaction of aliphatic aldehydes and (e)-2-(2-nitrovinyl)phenols followed by a pcc oxidation and dehydroxylation .

Biochemical Pathways

Chroman derivatives, to which this compound belongs, are known to be involved in various biological and pharmacological activities .

Result of Action

Chroman derivatives are known to exhibit unique biological and pharmacological activities, such as antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and hiv-1 reverse transcriptase .

Action Environment

It is known that the synthesis of chroman derivatives can be influenced by various factors, including the presence of light, photoredox catalysts, base, anhydrous solvent, and an inert atmosphere .

Safety and Hazards

The safety information for Ethyl Chroman-2-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

It is known that chromanones and chromanones derivatives, to which Ethyl Chroman-2-carboxylate belongs, exhibit significant biological activities

Cellular Effects

Chromanone derivatives have been reported to affect a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses . It is plausible that this compound may have similar effects on cell function.

Molecular Mechanism

It is known that the synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the synthesis of chroman-2-ones and chromanes can yield products in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee) . This suggests that this compound may have stable, long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that drug metabolism in animal models and humans can vary greatly between different species . Therefore, the effects of this compound at different dosages in animal models would need to be studied carefully.

Metabolic Pathways

Chromanone derivatives are known to be involved in a variety of metabolic pathways . Therefore, it is plausible that this compound may interact with various enzymes or cofactors in these pathways.

Transport and Distribution

It is known that chromanone derivatives can exhibit a broad variety of biological and pharmaceutical activities , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Given the diverse biological activities of chromanone derivatives , it is plausible that this compound may be localized to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)

![5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid](/img/structure/B3021007.png)